molecular formula C10H13NO2 B1166768 Xestin B CAS No. 104597-39-9

Xestin B

货号: B1166768
CAS 编号: 104597-39-9
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xestin B (12) is a methoxy-substituted 1,2-dioxane compound isolated from the marine sponge Xestospongia species, first reported by the Crews research team . Structurally, it features an octadecadienyl tail and shares the same relative configuration as chondrillin, a related marine natural product. This compound exhibits moderate cytotoxic activity against the P388 murine leukemia cell line, with an IC50 value of 3.0 µg/mL . Its structural isomer, Xestin A (11), differs at the C6 position and demonstrates significantly higher potency (IC50 = 0.3 µg/mL), highlighting the critical role of stereochemistry in bioactivity .

属性

CAS 编号

104597-39-9

分子式

C10H13NO2

同义词

Xestin B

产品来源

United States

相似化合物的比较

Key Observations :

  • Stereochemical Influence : The C6 configuration in Xestin A vs. B leads to a 10-fold difference in cytotoxicity, suggesting stereospecific interactions with cellular targets .
  • Peroxide vs. Dioxane Cores : Plakortin’s bicyclic peroxide structure confers distinct reactivity compared to this compound’s 1,2-dioxane, correlating with differences in oxidative stress induction .

Mechanistic Insights :

  • Xestin A : Enhanced potency over this compound may arise from its ability to generate reactive oxygen species (ROS), a mechanism less prominent in this compound .

常见问题

Q. How can researchers determine the structural identity of Xestin B using spectroscopic and chromatographic methods?

To confirm this compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Cross-validate spectral data with computational modeling (e.g., density functional theory for predicted chemical shifts). For chromatographic purity, use HPLC with a photodiode array detector (PDA) to assess retention times and UV-Vis profiles against reference standards .

Q. What are the key considerations when designing initial experiments to assess this compound’s bioactivity in vitro?

Define clear dose-response parameters (e.g., IC₅₀, EC₅₀) and select cell lines with relevant biological targets. Include positive and negative controls (e.g., known inhibitors, solvent-only treatments). Optimize incubation times to avoid cytotoxicity artifacts. Use triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to ensure reproducibility .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Design accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor degradation via HPLC-MS to identify breakdown products. Compare results to ICH Q1A guidelines for pharmaceutical stability testing. Include kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What methodologies are recommended for isolating this compound from natural sources?

Use bioassay-guided fractionation: start with solvent extraction (e.g., ethanol/water), followed by liquid-liquid partitioning (hexane, ethyl acetate). Employ column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC for purification. Track yields and purity at each step using TLC and LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and metabolite profiling. Use mechanistic models (e.g., physiologically based pharmacokinetic modeling) to reconcile discrepancies. Cross-reference in vitro assays with in vivo tumor xenograft models, ensuring comparable dosing regimens and endpoint measurements .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity?

Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) and monitor enantiomeric excess via chiral HPLC. Optimize reaction parameters (temperature, solvent polarity) using design of experiments (DoE) frameworks. Validate stereochemistry through NOESY NMR and circular dichroism (CD) spectroscopy .

Q. How can researchers address conflicting reports on this compound’s mechanism of action across different studies?

Perform target deconvolution using chemoproteomics (e.g., affinity-based pull-down assays with this compound probes). Validate hits via CRISPR-Cas9 knockout or RNAi silencing in cellular models. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm interactions. Reconcile discrepancies by contextualizing experimental conditions (e.g., cell type-specific signaling pathways) .

Q. What computational approaches are effective for predicting this compound’s off-target effects?

Leverage molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem. Combine with machine learning models (e.g., Random Forest classifiers trained on toxicity datasets) to prioritize high-risk targets. Validate predictions using high-throughput screening in panel assays (e.g., kinase profiling) .

Q. How should researchers design a study to evaluate this compound’s synergistic effects with existing therapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio dilutions in cell viability assays and calculate synergy scores (CI < 1). Include mechanistic studies (e.g., Western blotting for apoptotic markers) to identify pathway interactions. Address dose-limiting toxicity in co-administration animal models .

Q. What ethical and reproducibility standards are critical when publishing this compound research?

Adhere to ARRIVE guidelines for preclinical studies, detailing sample sizes, randomization, and blinding. Provide raw data (spectra, chromatograms) in supplementary materials. Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .

Methodological Tables

Table 1: Key Techniques for this compound Characterization

Parameter Technique Validation Criteria
Structural identityNMR, HR-MS, X-ray crystallographyMatch predicted/known spectral data
PurityHPLC-PDA≥95% purity by area under curve (AUC)
Stereochemical integrityChiral HPLC, CD spectroscopyEnantiomeric excess ≥98%

Table 2: Strategies for Resolving Data Contradictions

Issue Resolution Approach References
In vitro vs. in vivo efficacyPharmacokinetic modeling, metabolite profiling
Mechanism of action conflictsChemoproteomics, orthogonal binding assays
Synthetic yield variabilityDoE optimization, asymmetric catalysis

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。